molecular formula C22H19F2N3O2 B11368294 N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

Cat. No.: B11368294
M. Wt: 395.4 g/mol
InChI Key: QYHODOQSGQVLIU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, a tetrahydrophthalazinone core, and an acetamide linkage, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydrophthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a suitable nucleophile.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydrophthalazinone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical environments.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, particularly those involving inflammation or cancer.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the tetrahydrophthalazinone core are likely critical for binding to these targets, influencing pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: can be compared with other acetamide derivatives and tetrahydrophthalazinone compounds.

    N-(2,4-dichlorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2,4-difluorophenyl)-2-(1-oxo-4-methyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The presence of the difluorophenyl group in This compound imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19F2N3O2

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H19F2N3O2/c23-15-10-11-19(18(24)12-15)25-20(28)13-27-22(29)17-9-5-4-8-16(17)21(26-27)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,25,28)

InChI Key

QYHODOQSGQVLIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4

Origin of Product

United States

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